molecular formula C14H16N2O2 B127296 6,6'-Dimethoxy-2,2'-diaminobiphenyl CAS No. 151489-85-9

6,6'-Dimethoxy-2,2'-diaminobiphenyl

Cat. No. B127296
M. Wt: 244.29 g/mol
InChI Key: MHGIMBOAHLGZQQ-UHFFFAOYSA-N
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Description

6,6’-Dimethoxy-2,2’-diaminobiphenyl is a chiral ligand . It has a molecular weight of 314.388 .


Synthesis Analysis

This compound was successfully prepared from 3-nitrophenol via iodination, Ullmann coupling, and reduction . The resolving reagent (2R, 3R)- or (2S, 3S)-2, 3-di(phenylaminoearbonyl)tartaric acid was prepared from commercially available tartaric acid in large scale and was used to resolve the racemic 6, 6’-dimethoxy-2,2’-diaminobiphenyl .


Molecular Structure Analysis

The molecular structure of 6,6’-Dimethoxy-2,2’-diaminobiphenyl is complex and involves multiple functional groups. The molecule contains two phenyl rings connected by a single bond, with two amine (-NH2) groups and two methoxy (-OCH3) groups attached to the rings .


Chemical Reactions Analysis

The synthesis of 6,6’-Dimethoxy-2,2’-diaminobiphenyl involves several chemical reactions, including iodination, Ullmann coupling, and reduction . The exact mechanisms of these reactions are complex and depend on the specific conditions used in the synthesis .

Scientific Research Applications

Synthesis of Novel Chiral Biphenylamine Ligands

6,6'-Dimethoxy-2,2'-diaminobiphenyl has been utilized in the synthesis of novel chiral biphenylamine ligands. This process involved iodination, Ullmann coupling, and reduction, starting from 3-nitrophenol. The chiral product obtained from this synthesis was proven to be enantiomerically pure (Yi-xin Chen et al., 2010).

Catalytic Asymmetric Transfer Hydrogenation

A derivative of 6,6'-Dimethoxy-2,2'-diaminobiphenyl, specifically N-p-toluenesulfonyl-2,2'-dimethoxy-6,6'-diaminobiphenyl (Ts-DMBDPPA), has been prepared and its Ru(II) complex was found to be an effective catalyst for catalytic asymmetric transfer hydrogenation of aromatic ketones (Yi-xin Chen et al., 2010).

Palladium-Catalyzed Reactions

2,2'-Diamino-6,6'-dimethylbiphenyl, a related compound, has shown efficiency as a ligand in palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions. This ligand is inexpensive, air-stable, and easily available, offering moderate to excellent yields under appropriate conditions (Jian-Mei Lu et al., 2010).

Macrocyclic Compound Synthesis

6,6'-Dimethoxy-2,2'-diaminobiphenyl has been involved in the synthesis of macrocyclic compounds containing 2-methylindan-1,3-dione and substituted biphenyl fragments. These compounds' structures were confirmed by IR, UV, and NMR spectroscopy (G. R. Berezina et al., 2015).

Development of Nonmutagenic Benzidine Analogs

Research has been conducted on designing, synthesizing, and characterizing benzidine analogs, including 6,6'-Dimethoxy-2,2'-diaminobiphenyl derivatives, to create novel nonmutagenic colorants. These studies also assess the mutagenic activity of these compounds (David Hinks et al., 2000).

Platinum Complexes Studies

Platinum(II) complexes of 6,6'-Dimethoxy-2,2'-diaminobiphenyl have been prepared, with their absolute configuration determined based on circular dichroism spectra and nonempirical methods. These studies provide insights into the stereospecificity of these complexes (Jun Moo-Jin, 1985).

Copper Complexes for Aziridination

Copper complexes of biaryl Schiff bases, including 2,2'-diamino-6,6'-dimethylbiphenyl derivatives, have been utilized for enantioselective aziridination of alkenes. These complexes demonstrate significant efficiency and enantioselection in the aziridination process (K. Gillespie et al., 2002).

Safety And Hazards

The safety and hazards associated with 6,6’-Dimethoxy-2,2’-diaminobiphenyl are not explicitly mentioned in the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

2-(2-amino-6-methoxyphenyl)-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGIMBOAHLGZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C2=C(C=CC=C2OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Dimethoxy-2,2'-diaminobiphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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